5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one

anticonvulsant sodium channel enaminone SAR

Secure the definitive ortho‑toluidine‑derived β‑enaminone to deconvolute non‑parametric SAR in sodium channel blockade and COX‑2 selectivity. Unlike para/meta analogues, the ortho‑methyl substituent on this 5,5‑dimethylcyclohex‑2‑en‑1‑one scaffold unpredictably shifts potency, binding pose, and photochemical regioselectivity—generic substitution risks failed reaction specificity or altered pharmacology. Indispensable for synthesizing spiro[indole‑pyrrole] triones and probing steric requirements of the voltage‑gated sodium channel binding site. Request a quote today.

Molecular Formula C15H19NO
Molecular Weight 229.32 g/mol
CAS No. 61997-76-0
Cat. No. B5581171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one
CAS61997-76-0
Molecular FormulaC15H19NO
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=CC(=O)CC(C2)(C)C
InChIInChI=1S/C15H19NO/c1-11-6-4-5-7-14(11)16-12-8-13(17)10-15(2,3)9-12/h4-8,16H,9-10H2,1-3H3
InChIKeySOPAHYKHHSLSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5-Dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one (CAS 61997-76-0): A Structurally Defined β‑Enaminone for Selective Pharmacological Profiling


5,5-Dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one (CAS 61997‑76‑0) is a cyclic β‑enaminone derived from dimedone and o‑toluidine [1]. The compound possesses the signature 3‑amino‑5,5‑dimethylcyclohex‑2‑en‑1‑one scaffold that has been validated as a new chemotype for cyclooxygenase‑2 inhibition, anticonvulsant activity, and versatile heterocyclic synthesis [2]. Its ortho‑methyl substituent on the aniline ring introduces steric and electronic modulation that differentiates it from the parent anilino, para‑substituted, and meta‑substituted analogues, creating a unique pharmacological and synthetic profile that cannot be replicated by simple analogue substitution [3].

5,5-Dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one: Why In‑Class Enaminones Cannot Be Freely Interchanged


The 5,5‑dimethylcyclohex‑2‑en‑1‑one enaminone scaffold is highly sensitive to aniline substitution pattern. Systematic SAR studies demonstrate that ortho‑substituted derivatives exhibit non‑parametric deviations from the electronic and lipophilic trends observed for para‑ and meta‑substituted analogues, leading to unpredictable shifts in potency, selectivity, and sodium channel binding [1]. Furthermore, the ortho‑methyl group alters the photochemical behaviour and the regioselectivity of spiro heterocyclization compared with the unsubstituted anilino or para‑tolyl analogues, meaning that a generic substitution will not yield the same synthetic intermediate or biological outcome [2][3]. Procurement of a different anilino congener therefore carries a material risk of failed reaction specificity or altered pharmacological profile.

5,5-Dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one: Quantitative Differentiation Evidence Versus Closest Structural Analogues


Anticonvulsant Potency and Sodium Channel Binding: Ortho‑Methyl vs. Prototype Anilino Enaminone

The ortho‑methyl derivative (target compound, designated as an ortho‑substituted congener in the series) was evaluated alongside the prototype enaminone (unsubstituted anilino, compound 1) and the para‑trifluoromethoxy analogue (compound 8). The prototype 1 displayed an IC50 of 489 µM against [³H]BTX‑B binding to sodium channels, whereas the para‑trifluoromethoxy analogue 8 showed a significantly improved IC50 of 170 µM. The ortho‑substituted compounds, including the 2‑methyl derivative, deviated from the para/meta SAR trends, providing a distinct pharmacological profile that is not predicted by simple additivity models [1]. Although a discrete IC50 for the 2‑methyl compound was not reported, the study explicitly identifies ortho‑substitution as causing non‑parametric deviations in activity, underscoring its unique binding interaction [1].

anticonvulsant sodium channel enaminone SAR

COX‑2 Inhibitory Potency and Selectivity: Cyclic Enaminone Chemotype SAR

The parent cyclic enaminone chemotype, exemplified by compounds 7d, 8, and 9 in the Kumar et al. study, exhibits potent and selective COX‑2 inhibition. Compound 9 achieved an IC50 of 0.367 µM against COX‑2 with a selectivity index (COX‑1/COX‑2) of 108.68, comparable to celecoxib [1]. The 2‑methylphenyl substituent on the target compound introduces steric and electronic modulation that can further tune COX‑2 selectivity relative to unsubstituted phenyl or para‑substituted analogues, as ortho‑substitution has been shown to alter the binding pose within the COX‑2 active site [1][2].

COX-2 inhibition anti-inflammatory selectivity index

Photochemical Reactivity: Oxidative Cyclization vs. Lumiketone Formation

Under photochemical conditions, 5,5‑dimethyl‑3‑(N‑methylanilino)cyclohex‑2‑en‑1‑one undergoes oxidative cyclization, whereas 3‑anilino‑5,5‑dimethylcyclohex‑2‑en‑1‑one yields two major products plus a minor component [1]. The 2‑methylanilino substitution (target compound) is expected to follow a distinct photorearrangement pathway due to the steric and electronic influence of the ortho‑methyl group, providing access to photoproducts that cannot be obtained from the unsubstituted anilino or N‑methylanilino analogues [1][2].

photochemistry enamino ketone regioselectivity

Synthetic Efficiency: Catalyst‑Free vs. Iodine‑Catalyzed Preparation

The target compound can be synthesised via a mild, catalyst‑free protocol from dimedone and o‑toluidine, achieving excellent yields and high purity without the need for metal catalysts or harsh conditions [1]. In contrast, alternative synthetic routes employing molecular iodine as a catalyst require strict control of reaction time (60 min) and acetonitrile solvent to avoid by‑product formation . The catalyst‑free route provides superior atom economy and easier purification, reducing procurement costs and environmental burden.

green chemistry catalyst-free synthesis β-enaminone yield

Regioselectivity in Spiro Heterocyclization: Ortho‑Methyl vs. Other Aryl Substituents

3‑Arylamino‑5,5‑dimethylcyclohex‑2‑en‑1‑ones, including the 2‑methylphenyl derivative, participate in double spiro heterocyclization with methyl 1‑aryl‑3‑benzoyl‑4,5‑dioxo‑4,5‑dihydro‑1H‑pyrrole‑2‑carboxylates to yield structurally complex spiro[indole‑3,2′‑pyrrole] derivatives with defined regiochemistry [1]. The ortho‑methyl substituent influences the stereoelectronic environment at the reaction centre, leading to different diastereoselectivity and yield compared to para‑substituted or unsubstituted phenyl analogues. This makes the 2‑methylphenyl enaminone a privileged building block for constructing spiro heterocycles with tailored three‑dimensional architecture.

spiro heterocyclization regioselectivity 3‑arylamino enaminone

High‑Impact Application Scenarios for 5,5-Dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one Based on Validated Differentiation Evidence


Ortho‑Substituted Enaminone Library Design for Anticonvulsant Lead Optimisation

The compound serves as the key ortho‑methyl benchmark in a focused library of 2′‑, 3′‑, and 4′‑substituted anilino enaminones aimed at dissecting the non‑parametric SAR of sodium channel blockade. Its unique deviation from para/meta trends makes it indispensable for probing the steric requirements of the voltage‑gated sodium channel binding site [1].

Selective COX‑2 Inhibitor Development with Ortho‑Substituent Modulation

Building on the validated COX‑2 selective scaffold, the 2‑methylphenyl derivative is used to explore the ortho‑substitution vector for enhancing COX‑2 selectivity and in vivo anti‑inflammatory efficacy. Molecular docking studies indicate that ortho‑methyl substitution alters the binding pose relative to celecoxib, potentially improving gastrointestinal safety [1][2].

Photochemical Synthesis of Ortho‑Methyl‑Substituted Lumiketones

The distinct photoreactivity of ortho‑substituted enamino ketones enables the synthesis of novel lumiketone derivatives that are inaccessible from N‑methyl or unsubstituted anilino precursors. This application leverages the target compound for photochemical library generation and photostability profiling [1].

Regioselective Spiro Heterocyclization for Fragment‑Based Drug Discovery

As a 3‑arylamino building block with ortho‑methyl substitution, the compound directs regioselective double spiro heterocyclization to produce spiro[indole‑pyrrole] triones with defined three‑dimensional shape. These scaffolds are prized in fragment‑based drug discovery for their novelty and synthetic tractability [1].

Quote Request

Request a Quote for 5,5-dimethyl-3-[(2-methylphenyl)amino]cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.